molecular formula C20H20N2O3 B11645760 N-benzyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine

N-benzyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine

Cat. No.: B11645760
M. Wt: 336.4 g/mol
InChI Key: UTPFNWORGGINAJ-UHFFFAOYSA-N
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Description

N-BENZYL-7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-AMINE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a nitro group, and a tetrahydro-xanthen backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-AMINE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a benzylamine derivative with a nitro-substituted xanthene under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxides .

Scientific Research Applications

N-BENZYL-7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-AMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-benzyl-7-nitro-1,2,3,4-tetrahydroxanthen-4a-amine

InChI

InChI=1S/C20H20N2O3/c23-22(24)18-9-10-19-16(13-18)12-17-8-4-5-11-20(17,25-19)21-14-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,21H,4-5,8,11,14H2

InChI Key

UTPFNWORGGINAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C1)NCC4=CC=CC=C4

Origin of Product

United States

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